Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

Overview

Description

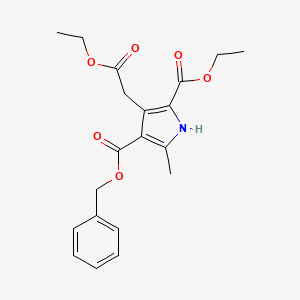

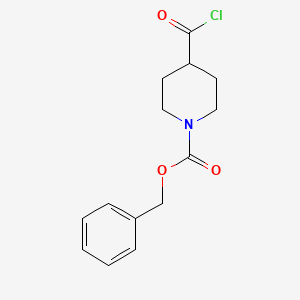

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate is a chemical compound . It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives .

Synthesis Analysis

Piperidones, which include this compound, serve as precursors to the piperidine ring, a common component in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for varied activity .Molecular Structure Analysis

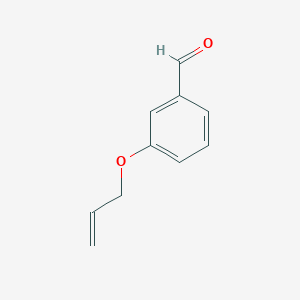

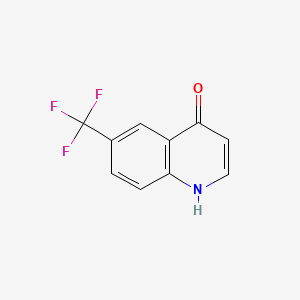

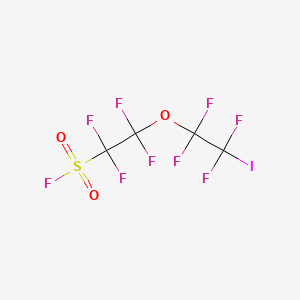

The molecular formula of this compound is C14H16ClNO3 . Its InChI is 1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 and its Canonical SMILES is C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 .Chemical Reactions Analysis

Piperidones, including this compound, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . They are used in the synthesis of larger molecules with diverse properties and applications .Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.73 g/mol . Its XLogP3-AA is 2.6 .Scientific Research Applications

Anti-Acetylcholinesterase Activity

Benzyl piperidine derivatives have shown significant potential in the field of medicinal chemistry, particularly as inhibitors of acetylcholinesterase (AChE), a key enzyme in the treatment of Alzheimer's disease. A study by Sugimoto et al. (1992) revealed that certain benzyl piperidine derivatives, such as 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibit potent anti-AChE activity, with high selectivity over butyrylcholinesterase (BuChE) (Sugimoto et al., 1992). Similarly, other derivatives in this class have been found to significantly inhibit AChE, indicating their potential as therapeutic agents for dementia and related cognitive disorders (Sugimoto et al., 1990).

Steroid-5alpha-Reductase Inhibitors

Research by Picard et al. (2000) focused on synthesizing N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluating them as inhibitors of steroid-5alpha-reductase type 1 and 2. This enzyme is crucial in androgen metabolism, and its inhibition can have therapeutic implications in conditions like benign prostatic hyperplasia and androgenetic alopecia (Picard et al., 2000).

Synthesis of Piperidine Derivatives

Acharya and Clive (2010) explored the synthesis of piperidine derivatives from serine, demonstrating their usefulness as intermediates in creating a variety of amines containing a substituted piperidine subunit. This method provides a general route to optically pure piperidines, important in the synthesis of numerous pharmaceutical compounds (Acharya & Clive, 2010).

Antibacterial Properties

Khalid et al. (2016) synthesized N-substituted derivatives of piperidine-based compounds and evaluated their antibacterial activity. The study found moderate to significant antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis GyrB. This compound showed significant activity against tuberculosis, indicating its potential as a therapeutic agentfor this infectious disease (Jeankumar et al., 2013).

Stereospecific Microbial Reduction

Research by Guo et al. (2006) investigated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. This study highlighted the potential of using microorganisms for the stereospecific production of certain piperidine derivatives, which can be crucial in pharmaceutical synthesis (Guo et al., 2006).

Spectroscopic Studies and Molecular Docking

Janani et al. (2020) performed detailed spectroscopic studies on a specific benzyl piperidine derivative, providing insights into its molecular structure and reactivity. Additionally, the study explored the compound's potential anticancer activity through molecular docking, indicating its possible therapeutic applications (Janani et al., 2020).

Au(I) Catalyst in Synthesis

Zhang et al. (2006) described the use of a benzyl piperidine derivative in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This synthesis pathway demonstrates the compound's role in the formation of various heterocycles, which are valuable in medicinal chemistry (Zhang et al., 2006).

Corrosion Inhibitive Properties

Ousslim et al. (2014) investigated the corrosion inhibitive properties of piperidine derivatives on mild steel in a phosphoric acid medium. This study reveals the potential industrial application of these compounds in protecting metals from corrosion (Ousslim et al., 2014).

Mechanism of Action

Future Directions

Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate has diverse applications including drug development and organic synthesis. It is used as a reactant for the synthesis of orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation and piperidine derivatives , indicating its potential for future research and development in these areas.

properties

IUPAC Name |

benzyl 4-carbonochloridoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUQFFBRSHOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)Cl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379940 | |

| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10314-99-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(chlorocarbonyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10314-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)